Cas no 945553-94-6 (7-(benzenesulfonyl)-N-(3-chloro-4-fluoro-phenyl)-6-nitro-quinazolin-4-amine)

7-(Benzenesulfonyl)-N-(3-chloro-4-fluoro-phenyl)-6-nitro-quinazolin-4-amine is a quinazoline derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a benzenesulfonyl group at the 7-position and a 3-chloro-4-fluoro-phenylamine substitution at the 4-position, along with a nitro group at the 6-position, contributing to its unique electronic and steric properties. This compound may serve as a valuable intermediate or scaffold for the development of kinase inhibitors or other biologically active molecules. The presence of multiple functional groups allows for further derivatization, enhancing its utility in structure-activity relationship studies. Its well-defined synthetic route and stability under standard conditions make it a reliable candidate for research applications.
7-(benzenesulfonyl)-N-(3-chloro-4-fluoro-phenyl)-6-nitro-quinazolin-4-amine structure
945553-94-6 structure
商品名:7-(benzenesulfonyl)-N-(3-chloro-4-fluoro-phenyl)-6-nitro-quinazolin-4-amine
CAS番号:945553-94-6
MF:C20H12ClFN4O4S
メガワット:458.850085258484
MDL:MFCD17018718
CID:1987253
PubChem ID:24742986

7-(benzenesulfonyl)-N-(3-chloro-4-fluoro-phenyl)-6-nitro-quinazolin-4-amine 化学的及び物理的性質

名前と識別子

    • 4-(3-Chloro-4-fluoroaniline)-7-Phenylsulfonyl-6-nitroquinazoline
    • N-(3-Chloro-4-fluorophenyl)-6-nitro-7-(phenylsulfonyl)quinazolin-4-amine
    • 7-(benzenesulfonyl)-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine
    • N-(3-Chloro-4-fluorophenyl)-6-nitro-7-(phenylsulfonyl)-4-quinazolinamine
    • (7-Phenylsulfonyl-6-nitro-chinazolin-4-yl)-(3-chlor-4-fluor-phenyl)-amin
    • 7-(Benzenesulfonyl)-N-(3-chloro-4-fluoro-phenyl)-6-nitro-quinazolin-4-amine
    • IBXBOQKFZSMVOL-UHFFFAOYSA-N
    • SB11869
    • AK171
    • N-(3-Chloro-4-fluorophenyl)-6-nitro-7-(phenylsulfonyl)-4-quinazolinamine (ACI)
    • SY098094
    • DB-158971
    • SCHEMBL1366567
    • NS00005522
    • EC 620-069-6
    • AKOS025290977
    • AS-34025
    • CS-0050131
    • DTXSID10893728
    • VMB55394
    • MFCD17018718
    • 4-(3-chloro-4-fluoro-phenylamino)-7-(phenylsulphonyl)-6-nitro-quinazoline
    • 945553-94-6
    • C20H12ClFN4O4S
    • 7-(benzenesulfonyl)-N-(3-chloro-4-fluoro-phenyl)-6-nitro-quinazolin-4-amine
    • MDL: MFCD17018718
    • インチ: 1S/C20H12ClFN4O4S/c21-15-8-12(6-7-16(15)22)25-20-14-9-18(26(27)28)19(10-17(14)23-11-24-20)31(29,30)13-4-2-1-3-5-13/h1-11H,(H,23,24,25)
    • InChIKey: IBXBOQKFZSMVOL-UHFFFAOYSA-N
    • ほほえんだ: [O-][N+](C1C(S(C2C=CC=CC=2)(=O)=O)=CC2N=CN=C(C=2C=1)NC1C=C(Cl)C(F)=CC=1)=O

計算された属性

  • せいみつぶんしりょう: 458.0251819g/mol
  • どういたいしつりょう: 458.0251819g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 31
  • 回転可能化学結合数: 4
  • 複雑さ: 742
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 126
  • 疎水性パラメータ計算基準値(XlogP): 4.8

じっけんとくせい

  • 密度みつど: 1.6±0.1 g/cm3
  • ふってん: 665.9±55.0 °C at 760 mmHg
  • フラッシュポイント: 356.5±31.5 °C
  • じょうきあつ: 0.0±2.0 mmHg at 25°C

7-(benzenesulfonyl)-N-(3-chloro-4-fluoro-phenyl)-6-nitro-quinazolin-4-amine セキュリティ情報

7-(benzenesulfonyl)-N-(3-chloro-4-fluoro-phenyl)-6-nitro-quinazolin-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB06674-50G
7-(benzenesulfonyl)-N-(3-chloro-4-fluoro-phenyl)-6-nitro-quinazolin-4-amine
945553-94-6 97%
50g
¥ 6,454.00 2023-04-12
Alichem
A019109521-10g
N-(3-Chloro-4-fluorophenyl)-6-nitro-7-(phenylsulfonyl)quinazolin-4-amine
945553-94-6 95%
10g
$914.16 2023-08-31
Chemenu
CM104437-5g
7-(benzenesulfonyl)-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine
945553-94-6 97%
5g
$*** 2023-03-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1120771-1g
N-(3-Chloro-4-fluorophenyl)-6-nitro-7-(phenylsulfonyl)quinazolin-4-amine
945553-94-6 98+%
1g
¥588.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1120771-5g
N-(3-Chloro-4-fluorophenyl)-6-nitro-7-(phenylsulfonyl)quinazolin-4-amine
945553-94-6 98+%
5g
¥1853.00 2024-04-24
Chemenu
CM104437-10g
7-(benzenesulfonyl)-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine
945553-94-6 97%
10g
$*** 2023-05-29
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB06477-10g
7-(benzenesulfonyl)-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine
945553-94-6 95%
10g
$650 2023-09-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB06674-5G
7-(benzenesulfonyl)-N-(3-chloro-4-fluoro-phenyl)-6-nitro-quinazolin-4-amine
945553-94-6 97%
5g
¥ 1,214.00 2023-04-12
1PlusChem
1P00IISQ-1g
7-(Benzenesulfonyl)-N-(3-chloro-4-fluoro-phenyl)-6-nitro-quinazolin-4-amine
945553-94-6 95%
1g
$252.00 2024-04-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB06674-10.0g
7-(benzenesulfonyl)-N-(3-chloro-4-fluoro-phenyl)-6-nitro-quinazolin-4-amine
945553-94-6 97%
10.0g
¥2019.0000 2024-07-19

7-(benzenesulfonyl)-N-(3-chloro-4-fluoro-phenyl)-6-nitro-quinazolin-4-amine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Solvents: Dimethylformamide ;  20 °C; 20 °C → 90 °C; 6 h, 90 °C
リファレンス
A process for producing aminocrotonylamino-substituted quinazoline derivatives and their intermediates
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ごうせいかいろ 2

はんのうじょうけん
リファレンス
Preparation and application of afatinib intermediate impurity
, China, , ,

ごうせいかいろ 3

はんのうじょうけん
1.1 Solvents: Dimethylformamide ;  2 h, rt → 90 °C
リファレンス
Artemisinin derivatives, preparation process and application
, World Intellectual Property Organization, , ,

ごうせいかいろ 4

はんのうじょうけん
リファレンス
Process for preparing aminocrotonylamino-substituted quinazoline derivatives
, United States, , ,

ごうせいかいろ 5

はんのうじょうけん
1.1 Solvents: Dimethylformamide ;  rt → 90 °C; 6 h, 90 °C
リファレンス
Tyrosine Kinase Inhibitor Gold Nanoconjugates for the Treatment of Non-Small Cell Lung Cancer
Cryer, Alexander M. ; Chan, Cheuk; Eftychidou, Anastasia; Maksoudian, Christy; Mahesh, Mohan; et al, ACS Applied Materials & Interfaces, 2019, 11(18), 16336-16346

ごうせいかいろ 6

はんのうじょうけん
1.1 Solvents: Dimethylformamide ;  6 h, 90 °C
リファレンス
Preparation of quinazolinylamides for diagnosis of tumor having EGFR mutant and for tumor growth inhibition
, Korea, , ,

ごうせいかいろ 7

はんのうじょうけん
1.1 2 h, 90 °C
リファレンス
Design, synthesis and biological evaluation of novel 4-anilinoquinazolines with C-6 urea-linked side chains as inhibitors of the epidermal growth factor receptor
Zhang, Xu; Peng, Ting; Ji, Xun; Li, Jian; Tong, Linjiang; et al, Bioorganic & Medicinal Chemistry, 2013, 21(24), 7988-7998

7-(benzenesulfonyl)-N-(3-chloro-4-fluoro-phenyl)-6-nitro-quinazolin-4-amine Raw materials

7-(benzenesulfonyl)-N-(3-chloro-4-fluoro-phenyl)-6-nitro-quinazolin-4-amine Preparation Products

7-(benzenesulfonyl)-N-(3-chloro-4-fluoro-phenyl)-6-nitro-quinazolin-4-amine 関連文献

7-(benzenesulfonyl)-N-(3-chloro-4-fluoro-phenyl)-6-nitro-quinazolin-4-amineに関する追加情報

Comprehensive Analysis of 7-(benzenesulfonyl)-N-(3-chloro-4-fluoro-phenyl)-6-nitro-quinazolin-4-amine (CAS No. 945553-94-6)

The compound 7-(benzenesulfonyl)-N-(3-chloro-4-fluoro-phenyl)-6-nitro-quinazolin-4-amine (CAS No. 945553-94-6) is a highly specialized quinazoline derivative with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring a benzenesulfonyl group and a nitro-quinazolin-4-amine core, makes it a subject of interest for researchers exploring kinase inhibitors and targeted therapies. This article delves into its properties, applications, and relevance in contemporary scientific discourse.

In recent years, the demand for small-molecule inhibitors has surged, particularly in oncology and immunology. 7-(benzenesulfonyl)-N-(3-chloro-4-fluoro-phenyl)-6-nitro-quinazolin-4-amine aligns with this trend due to its potential as a tyrosine kinase inhibitor. Researchers are investigating its efficacy in modulating signal transduction pathways, a hot topic in cancer research. Its nitro group and halogen-substituted phenyl moiety contribute to its binding affinity, making it a candidate for drug discovery programs.

The synthetic route for CAS No. 945553-94-6 involves multi-step organic transformations, including Suzuki coupling and nitration reactions. These methods are widely discussed in medicinal chemistry forums, reflecting the compound's relevance in high-throughput screening. Its molecular weight and logP value suggest favorable pharmacokinetic properties, a key consideration for preclinical development.

From an SEO perspective, queries like "quinazoline-based inhibitors" and "benzenesulfonyl derivatives in drug design" are trending in academic search engines. This compound's structure-activity relationship (SAR) is often compared to FDA-approved EGFR inhibitors, such as gefitinib, highlighting its commercial potential. Laboratories specializing in fragment-based drug discovery frequently reference CAS 945553-94-6 in their patent applications.

Environmental and safety profiles of 7-(benzenesulfonyl)-N-(3-chloro-4-fluoro-phenyl)-6-nitro-quinazolin-4-amine are rigorously tested to comply with REACH regulations. Its stability under physiological conditions and metabolic pathways are critical for translational research. Recent publications on PubMed emphasize its low cytotoxicity in normal cell lines, a sought-after trait in precision medicine.

In conclusion, 945553-94-6 represents a promising scaffold for next-generation therapeutics. Its intersection with personalized medicine and computational chemistry tools positions it as a valuable asset for biopharmaceutical innovation. As interest grows in heterocyclic compounds, this molecule continues to attract attention in both academic and industrial settings.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:945553-94-6)7-(benzenesulfonyl)-N-(3-chloro-4-fluoro-phenyl)-6-nitro-quinazolin-4-amine
A859340
清らかである:99%
はかる:25g
価格 ($):410.0